N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide
CAS No.: 667913-59-9
Cat. No.: VC6386779
Molecular Formula: C21H26FN3OS
Molecular Weight: 387.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667913-59-9 |
|---|---|
| Molecular Formula | C21H26FN3OS |
| Molecular Weight | 387.52 |
| IUPAC Name | N-[3-[(4-ethylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C21H26FN3OS/c1-2-24-10-12-25(13-11-24)14-18-17-4-3-5-19(17)27-21(18)23-20(26)15-6-8-16(22)9-7-15/h6-9H,2-5,10-14H2,1H3,(H,23,26) |
| Standard InChI Key | YXQIFCNSTZPGKB-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F |
Introduction
Overview of the Compound
N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide is a synthetic organic compound with a complex molecular structure. It features several functional groups that contribute to its chemical behavior and potential applications:
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Cyclopenta[b]thiophene core: A bicyclic system containing a thiophene ring fused with a cyclopentane ring. This structure often imparts unique electronic properties.
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Piperazine moiety: The 4-ethylpiperazine group is commonly seen in medicinal chemistry due to its ability to enhance solubility and bioavailability.
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Fluorobenzamide group: The presence of a fluorine atom in the benzamide structure can increase metabolic stability and binding affinity in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | Likely contains carbon, hydrogen, nitrogen, sulfur, fluorine, and oxygen atoms. |
| Key Functional Groups | Piperazine, benzamide, fluorine substitution, thiophene ring. |
| Molecular Weight | Estimated based on its components (not provided in the results). |
| Solubility | Expected to have moderate solubility in polar organic solvents. |
| Potential Applications | Likely in medicinal chemistry or as a precursor for further chemical synthesis. |
Potential Applications
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Pharmaceutical Research
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Compounds containing piperazine and fluorobenzamide moieties are often investigated for their pharmacological properties.
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The cyclopenta[b]thiophene scaffold may contribute to activity against specific biological targets due to its electron-rich nature.
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Material Science
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The thiophene core could make this compound relevant in the development of organic semiconductors or conductive polymers.
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Chemical Biology
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The compound may serve as a probe for studying protein-ligand interactions or as a lead compound for drug discovery.
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Synthesis Pathways
While the exact synthesis of this compound is not described in the search results, it would likely involve:
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Functionalization of the cyclopenta[b]thiophene core.
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Coupling with a fluorobenzoyl chloride derivative to form the benzamide bond.
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Introduction of the 4-ethylpiperazine group via alkylation or nucleophilic substitution.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques would be employed:
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NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to each functional group.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To confirm functional groups such as amides and aromatic rings.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
Research Implications
Given its structural complexity and functional diversity, this compound could be explored for:
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Biological Activity Screening
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Potential as an antimicrobial, anticancer, or anti-inflammatory agent.
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Structure-Activity Relationship (SAR) Studies
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Modifications to the piperazine or thiophene groups could optimize activity.
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Drug Delivery Systems
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Its solubility profile might make it suitable for formulation studies.
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If more specific data about this compound becomes available, further insights into its synthesis routes, biological activities, or industrial applications could be provided.
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